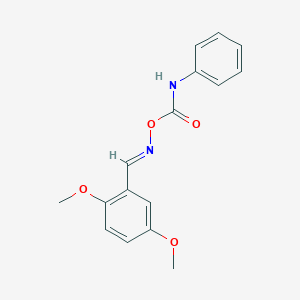![molecular formula C20H22N2O3S B5578466 2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that involve complex organic structures with applications in medicinal chemistry and material science. Such compounds are often explored for their potential therapeutic benefits and unique chemical properties.
Synthesis Analysis
Synthesis involves complex organic reactions, where starting materials like bromophenylmethyl chlorides and hydroxyethylpiperazine are reacted under controlled conditions. Optimizing technological parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields. For example, a related compound was synthesized with an 88.5% yield by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at 115 ℃ for 4 hours (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure is typically confirmed using techniques like X-ray crystallography, NMR, and mass spectrometry. These methods help in understanding the arrangement of atoms within the molecule and its electronic structure, essential for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving such compounds can include N-formylation, heterocyclization, and various substitution reactions, leading to the creation of new derivatives with potential antimicrobial properties. For instance, a class of piperazine-based antimicrobial agents was prepared via N-formylation, demonstrating the compound's versatile reactivity (Rahul V. Patel, S. W. Park, 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol and its derivatives have been synthesized and studied for various biological activities. This compound belongs to a class of chemicals that have been explored for their potential in microbial studies, antimicrobial activity, and enzyme inhibition, among other applications. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as therapeutic agents in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Metabolism and Pharmacological Potential
In pharmacological research, understanding the metabolic pathways of novel compounds is essential for drug development. Studies on similar compounds have identified the enzymes involved in their oxidative metabolism, providing insights into their pharmacokinetics and potential interactions with other drugs. This knowledge aids in the optimization of therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-benzothiophen-5-yl-[4-(furan-2-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-9-5-17-13-22(8-7-21(17)14-18-2-1-10-25-18)20(24)16-3-4-19-15(12-16)6-11-26-19/h1-4,6,10-12,17,23H,5,7-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJAKDJIXNITJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=CC3=C(C=C2)SC=C3)CCO)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)


![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)